molecular formula C25H23NS B14407635 N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine CAS No. 87691-75-6

N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine

Katalognummer: B14407635
CAS-Nummer: 87691-75-6
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: DPCMJPLUXNREBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a complex organic compound characterized by its unique structure, which includes a thiopyran ring substituted with three phenyl groups and an amine group with two methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenyl-2H-thiopyran with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The amine group can participate in substitution reactions, where the dimethylamine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Triphenyl-2H-thiopyran: Lacks the dimethylamine group, making it less versatile in certain reactions.

    N,N-Dimethyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties.

Uniqueness

N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both the thiopyran ring and the dimethylamine group

Eigenschaften

CAS-Nummer

87691-75-6

Molekularformel

C25H23NS

Molekulargewicht

369.5 g/mol

IUPAC-Name

N,N-dimethyl-2,4,6-triphenylthiopyran-2-amine

InChI

InChI=1S/C25H23NS/c1-26(2)25(23-16-10-5-11-17-23)19-22(20-12-6-3-7-13-20)18-24(27-25)21-14-8-4-9-15-21/h3-19H,1-2H3

InChI-Schlüssel

DPCMJPLUXNREBI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.